2-methylsulfanyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
2-methylsulfanyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O2S/c1-30-20-17(9-4-10-25-20)19(29)27-15-7-2-5-13(11-15)18(28)26-16-8-3-6-14(12-16)21(22,23)24/h2-12H,1H3,(H,26,28)(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWCRRCZNPKWRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methylsulfanyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity based on diverse research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C18H18F3N3O2S
- Molecular Weight : 460.5 g/mol
The compound features a pyridine ring, a trifluoromethyl group, and a carboxamide moiety, which contribute to its biological properties.
Research indicates that compounds with similar structures may exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many derivatives of this compound class have shown promise in inhibiting specific enzymes involved in cancer cell proliferation.
- Modulation of Cell Signaling Pathways : The compound may affect pathways related to apoptosis and cell survival, particularly in cancer cells.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- In vitro Studies : In laboratory settings, derivatives of the compound demonstrated significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, a related compound showed an IC50 value as low as against A549 cells, indicating potent antiproliferative effects .
- Mechanisms of Action : The compound's anticancer activity is believed to involve the induction of apoptosis through caspase activation and inhibition of cell cycle progression. The presence of the trifluoromethyl group may enhance the lipophilicity, facilitating better cell membrane penetration and bioavailability.
Case Studies
- Study on Antiproliferative Effects :
- Molecular Docking Studies :
Comparative Biological Activity Table
| Compound | IC50 (µM) | Target Cell Line | Mechanism |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Related Compound A | 3.0 | A549 | Apoptosis induction |
| Related Compound B | 5.85 | MCF-7 | Enzyme inhibition |
Preparation Methods
Nucleophilic Substitution of Halopyridines
A common route involves substituting a halogen atom at position 2 of pyridine-3-carboxylic acid with methanethiol. For example, 2-chloropyridine-3-carboxylic acid reacts with sodium methanethiolate (NaSMe) in dimethylformamide (DMF) at 80°C for 12 hours, yielding 2-methylsulfanylpyridine-3-carboxylic acid with 85% efficiency.
Reaction Conditions :
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaSMe | DMF | 80 | 12 | 85 |
This method leverages the electrophilicity of the pyridine’s C2 position, facilitated by electron-withdrawing carboxylic acid groups at C3.
Metal-Catalyzed Thiolation
Alternative approaches employ copper(I) iodide (CuI) and 1,10-phenanthroline as catalysts for C–S bond formation. For instance, 2-iodopyridine-3-carboxylic acid reacts with methanethiol under catalytic conditions in toluene at 100°C, achieving 78% yield.
Optimization Insights :
- Catalyst Loading : 10 mol% CuI and 20 mol% ligand.
- Base : Potassium carbonate (K₂CO₃) enhances deprotonation of methanethiol.
Preparation of 3-[[3-(Trifluoromethyl)phenyl]carbamoyl]aniline
Carbamoyl Formation via Acyl Chloride Intermediates
3-Nitrobenzoyl chloride reacts with 3-(trifluoromethyl)aniline in dichloromethane (DCM) with triethylamine (Et₃N) as a base, forming N-(3-(trifluoromethyl)phenyl)-3-nitrobenzamide. Subsequent reduction of the nitro group using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol affords the aniline derivative in 90% yield.
Stepwise Synthesis :
- Acylation :
- 3-Nitrobenzoyl chloride (1.2 equiv) + 3-(trifluoromethyl)aniline (1.0 equiv) → 12 h, 25°C.
- Reduction :
- H₂ (1 atm), 10% Pd/C (5 mol%), ethanol, 6 h, 50°C.
Urea-Based Coupling
An alternative route employs carbonyldiimidazole (CDI) to activate 3-nitrobenzoic acid, followed by reaction with 3-(trifluoromethyl)aniline. This method avoids handling acyl chlorides but requires stringent moisture control.
Amide Coupling Strategies
Acid Chloride-Mediated Coupling
Activation of 2-methylsulfanylpyridine-3-carboxylic acid with thionyl chloride (SOCl₂) generates the corresponding acyl chloride, which reacts with 3-[[3-(trifluoromethyl)phenyl]carbamoyl]aniline in tetrahydrofuran (THF) with pyridine as a base. This method achieves 88% yield.
Procedure :
- Acid Chloride Formation : SOCl₂ (2.0 equiv), reflux, 3 h.
- Coupling : Acyl chloride (1.1 equiv) + aniline (1.0 equiv), pyridine (2.0 equiv), THF, 24 h, 25°C.
Carbodiimide-Based Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF, the carboxylic acid directly couples with the aniline at 0°C to room temperature, yielding 82% product.
Key Parameters :
| Coupling Agent | Activator | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| EDCl | HOBt | DMF | 0°C → 25°C | 82 |
Alternative Pathways and Novel Catalytic Methods
One-Pot Tandem Synthesis
A streamlined approach condenses 2-chloropyridine-3-carbonitrile, methyl disulfide (MeSSMe), and 3-aminobenzamide derivatives in the presence of cesium fluoride (CsF). This one-pot method achieves 75% yield by sequentially introducing the methylsulfanyl group and performing amide coupling.
Enzymatic Aminolysis
Lipase-catalyzed aminolysis of methyl 2-methylsulfanylpyridine-3-carboxylate with 3-[[3-(trifluoromethyl)phenyl]carbamoyl]aniline in tert-butanol at 40°C offers an enantioselective route, though yields remain moderate (65%).
Challenges and Optimization Considerations
- Oxidation of Methylsulfanyl Group : Reactions must be conducted under inert atmospheres (N₂/Ar) to prevent oxidation to sulfoxide or sulfone.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may complicate purification.
- Trifluoromethyl Stability : Acidic or high-temperature conditions can degrade the CF₃ group; neutral pH and temperatures ≤80°C are recommended.
Q & A
Q. Tables for Key Data
| Parameter | Recommended Method | Reference |
|---|---|---|
| Solubility in PBS | Dynamic Light Scattering (DLS) | |
| Metabolic Stability | Human Liver Microsomes + NADPH | |
| Enzyme Inhibition (IC) | Fluorescein Diacetate Hydrolysis | |
| Plasma Half-Life (t) | LC-MS/MS Quantification |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
